molecular formula C9H15N3 B1423320 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole CAS No. 1354958-91-0

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Cat. No.: B1423320
CAS No.: 1354958-91-0
M. Wt: 165.24 g/mol
InChI Key: QAQCEUFOWQHWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Dimethylpyrrolidin-1-yl)-1H-pyrazole is a specialized chemical compound containing both pyrazole and pyrrolidine heterocyclic systems that demonstrates significant potential in medicinal chemistry and pharmaceutical research. The molecular structure incorporates a pyrazole ring, a privileged scaffold in drug discovery known for its diverse biological activities, coupled with a 2,5-dimethylpyrrolidine moiety that introduces stereochemical complexity and influences pharmacokinetic properties. This structural combination makes it particularly valuable for investigating structure-activity relationships in drug design, especially for molecular targets that recognize heterocyclic architectures. Researchers can utilize this compound as a key synthetic intermediate or molecular scaffold in developing novel therapeutic agents, with potential applications targeting central nervous system disorders, inflammatory conditions, and enzyme inhibition pathways. The compound's precise mechanism of action varies with specific structural modifications but generally involves molecular interactions with biological targets through hydrogen bonding, hydrophobic interactions, and structural complementarity facilitated by its heterocyclic components. The 2,5-dimethylpyrrolidine group enhances the molecule's three-dimensional characteristics and may improve blood-brain barrier penetration for neuroscientific applications, while the pyrazole core provides a versatile platform for further synthetic modification. This chemical is provided as high-purity material characterized by appropriate analytical methods to ensure research reproducibility. Strictly for research purposes in laboratory settings only—not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement proper handling procedures for all experimental work.

Properties

IUPAC Name

4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-3-4-8(2)12(7)9-5-10-11-6-9/h5-8H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQCEUFOWQHWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C2=CNN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and properties of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole , a specialized heterocyclic building block used in medicinal chemistry. This compound integrates a pyrazole core—a privileged scaffold in kinase inhibitors—with a sterically demanding 2,5-dimethylpyrrolidine moiety, often employed to modulate lipophilicity and restrict conformational freedom.

Chemical Structure & Stereochemical Analysis[1][2]

The molecule consists of a 1H-pyrazole ring substituted at the C4 position by a 2,5-dimethylpyrrolidin-1-yl group. This specific substitution pattern creates a unique electronic and steric environment.

Core Architecture
  • Pyrazole Ring : An aromatic 5-membered heterocycle containing two adjacent nitrogen atoms. It exhibits annular tautomerism (1H vs 2H), allowing it to act as both a hydrogen bond donor (NH) and acceptor (N:).

  • Pyrrolidine Substituent : Attached via the nitrogen atom (N1') to the C4 of the pyrazole. This forms a C(sp²)-N(sp³) bond. The nitrogen lone pair participates in conjugation with the pyrazole ring, reducing the basicity of the pyrrolidine nitrogen and increasing electron density on the pyrazole.

Stereoisomerism of the Substituent

The 2,5-dimethylpyrrolidine moiety introduces two stereocenters, leading to critical stereochemical considerations:

  • Cis-Isomer (Meso) : The two methyl groups are on the same side of the pyrrolidine ring (

    
     configuration). This form is achiral (meso) and possesses a plane of symmetry. It is often preferred in drug design to avoid separating enantiomers.
    
  • Trans-Isomer (Racemic) : The methyl groups are on opposite sides (

    
     and 
    
    
    
    ). This form is chiral and possesses
    
    
    symmetry.

Critical Insight : The steric bulk of the 2,5-dimethyl groups restricts rotation around the C(pyrazole)-N(pyrrolidine) bond, potentially creating atropisomers if the rotation barrier is sufficiently high, though typically it serves to lock the conformation of the pyrrolidine ring relative to the pyrazole plane.

Physicochemical Properties[3][4][5][6][7][8][9][10]

The following data summarizes the predicted and experimental properties relevant to drug discovery (Lipinski's Rule of 5 compliance).

PropertyValue (Approx.)Description
Molecular Formula

--
Molecular Weight 165.24 g/mol Fragment-like, suitable for FBDD.
cLogP 1.8 – 2.2Moderate lipophilicity; good membrane permeability.
pKa (Pyrazole NH) ~14.0Very weak acid; neutral at physiological pH.
pKa (Pyridine-like N) ~2.5Weak base; protonation occurs only in strong acid.
pKa (Exocyclic N) ~1.0 – 3.0Significantly reduced basicity due to conjugation with the heteroaromatic ring.
TPSA ~40 ŲFavorable for CNS penetration.
Solubility ModerateSoluble in DMSO, MeOH, DCM; limited in water unless protonated.

Synthetic Pathways[3][11][12][13][14][15]

Synthesis of 4-aminopyrazoles with sterically hindered amines requires optimized protocols. Two primary routes are established: Metal-Catalyzed Cross-Coupling (Route A) and De Novo Cyclization (Route B).

Route A: Buchwald-Hartwig / Ullmann Coupling (Convergent)

This route couples a pre-formed 4-halopyrazole with 2,5-dimethylpyrrolidine. Due to the steric hindrance of the amine, standard conditions often fail.

  • Substrate : 4-Bromo-1-trityl-1H-pyrazole (Trityl group protects the pyrazole NH and improves solubility).

  • Catalyst System :

    • Palladium:

      
       with bulky phosphine ligands like tBuXPhos  or RuPhos .
      
    • Copper: CuI with amino acid ligands (e.g., L-proline) or diamines (e.g., DMEDA).

  • Challenge : The 2,5-dimethyl groups retard nucleophilic attack. High temperatures (

    
    C) and strong bases (NaOtBu) are required.
    
Route B: Cyclocondensation (Linear)

Constructs the pyrazole ring after installing the amine.

  • Enamine Formation : Condensation of 2,5-dimethylpyrrolidine with a 2-halo-malonaldehyde equivalent or Vilsmeier-Haack intermediate.

  • Cyclization : Reaction of the resulting intermediate with hydrazine hydrate.

SynthesisPathways Start1 4-Bromo-1-trityl-pyrazole Coupling Pd/Cu Catalysis (Buchwald/Ullmann) Start1->Coupling Amine 2,5-Dimethylpyrrolidine Amine->Coupling Step2_1 Nucleophilic Subst. (Addition of Amine) Amine->Step2_1 Intermediate1 Protected Product Coupling->Intermediate1 C-N Bond Formation Deprotection TFA / DCM (Detritylation) Intermediate1->Deprotection Final This compound Deprotection->Final Start2 Vinamidinium Salt (Electrophile) Start2->Step2_1 Intermediate2 Enamine Precursor Step2_1->Intermediate2 Cyclization Hydrazine Hydrate (Cyclization) Intermediate2->Cyclization Cyclization->Final

Figure 1: Convergent (Route A) vs. Linear (Route B) synthetic strategies.

Detailed Experimental Protocol

Protocol: Copper-Catalyzed Coupling (Modified Ullmann)

Recommended for lab-scale synthesis due to lower cost and robustness against steric bulk.

Reagents:

  • 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (1.0 eq)

  • 2,5-Dimethylpyrrolidine (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • DMSO (anhydrous)

Procedure:

  • Setup : In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1-trityl-1H-pyrazole (431 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Inert Atmosphere : Evacuate and backfill with Argon (3 cycles).

  • Addition : Add anhydrous DMSO (4 mL) followed by 2,5-dimethylpyrrolidine (150 mg, 1.5 mmol) via syringe.

  • Reaction : Seal the tube and heat to 110°C for 24 hours. The mixture should turn from blue/green to dark brown.

  • Workup : Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 10 mL) and brine. Dry over

    
     and concentrate.
    
  • Purification : Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection : Dissolve the intermediate in DCM (5 mL) and add TFA (1 mL). Stir at RT for 2 hours. Neutralize with sat.

    
    , extract with DCM, and concentrate to yield the target compound.
    

Validation Criteria:

  • ¹H NMR (DMSO-d6) : Pyrazole protons appear as singlets around

    
     7.2–7.6 ppm. The pyrrolidine methyls appear as doublets at 
    
    
    
    1.0–1.2 ppm.
  • MS (ESI) :

    
    .
    

Biological Applications & Significance[4][5][7][17]

This scaffold acts as a bioisostere for N-aryl amines or other heterocycles in kinase inhibitors.

  • Kinase Inhibition (JAK/STAT Pathway) : 4-Aminopyrazoles are known scaffolds for Janus Kinase (JAK) inhibitors. The 2,5-dimethylpyrrolidine group fits into hydrophobic pockets (e.g., the solvent-exposed front regions of the ATP binding site), improving selectivity over other kinases.

  • Solubility Enhancement : While the dimethyl group adds lipophilicity, the basic nitrogen (though weakly basic) can improve solubility in acidic media compared to phenyl analogs.

  • Metabolic Stability : The methyl groups at the

    
    -positions of the pyrrolidine ring block oxidative metabolism (N-dealkylation or 
    
    
    
    -hydroxylation) by Cytochrome P450 enzymes.

References

  • Buchwald-Hartwig Amination of Pyrazoles : Molecules. 2020; 25(20):4663. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI".

  • Stereochemistry of 2,5-Dimethylpyrrolidine : J. Org. Chem. 2005; 70(16):6447-6453. "Locked conformations for proline pyrrolidine ring".

  • Biological Activity of 4-Aminopyrazoles : Eur. J. Med. Chem. 2016; 121:649-660. "Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors".

  • PubChem Compound Summary : 2,5-Dimethylpyrrolidine Properties.

Sources

Steric & Electronic Modulation: The Coordination Chemistry of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the coordination chemistry, synthesis, and application of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole (referred to herein as 4-DMPP ). It is designed for synthetic chemists and materials scientists leveraging sterically demanding nitrogen heterocycles for Metal-Organic Frameworks (MOFs), Spin Crossover (SCO) materials, and catalysis.

Executive Summary

The ligand 4-DMPP represents a sophisticated evolution of the classical 4-aminopyrazole scaffold. By incorporating a 2,5-dimethylpyrrolidine moiety at the 4-position, this ligand introduces two critical features to the coordination sphere:

  • Remote Steric Bulk: The dimethyl-substituted pyrrolidine ring creates a "fat tail" that inhibits close intermolecular

    
     stacking without directly blocking the metal-binding site. This is critical for preventing framework interpenetration in MOFs.
    
  • Electronic Enrichment: The tertiary amine nitrogen acts as a strong electron-donating group (+M effect) into the pyrazole ring, significantly increasing the basicity (

    
    ) of the pyridinic nitrogen compared to unsubstituted pyrazole.
    

Ligand Architecture & Electronic Profile

Structural Analysis

The 4-DMPP ligand operates on a push-pull mechanism. The pyrrolidinyl nitrogen pushes electron density into the pyrazole ring, enhancing the


-donor strength of the coordinating nitrogens.
FeatureChemical ConsequenceApplication Utility
Scaffold 1H-Pyrazole (

-H acidic,

basic)
Amphoteric capability: Neutral monodentate or Anionic bridging ligand.
Substituent 4-(2,5-dimethylpyrrolidin-1-yl)High steric demand distal to the coordination site.
Chirality 2,5-dimethyl centers (cis/trans)Potential for chiral MOFs or enantioselective catalysis if enantiopure starting materials are used.
Basicity Increased

(est. 3.5 - 4.0 vs 2.5 for pyrazole)
Stronger Metal-Ligand bonds; stabilizes high oxidation states.
Isomerism

The 2,5-dimethylpyrrolidine moiety exists as:

  • (2R, 5R) or (2S, 5S):

    
    -symmetric trans isomers (Chiral).
    
  • (2R, 5S): cis isomer (Meso).

  • Note: Synthetic protocols usually yield a diastereomeric mixture unless chiral HPLC or enantiopure 2,5-dimethylpyrrolidine is employed.

Synthesis & Purification Strategies

To ensure high fidelity, we recommend a Buchwald-Hartwig Cross-Coupling approach over classical cyclization methods (e.g., reacting 4-aminopyrazole with 2,5-dibromohexane), which often suffer from over-alkylation or elimination side products.

Optimized Synthetic Route (Pd-Catalyzed)

Reaction Logic: The coupling of 4-bromopyrazole (protected) with 2,5-dimethylpyrrolidine ensures regioselectivity and high yields.

Synthesis Start 4-Bromo-1H-pyrazole Protect Protection (THP or Trityl) Start->Protect + DHP / H+ Couple Buchwald-Hartwig (Pd2(dba)3 / BINAP) Protect->Couple + 2,5-dimethylpyrrolidine + NaOtBu Deprotect Deprotection (HCl/MeOH) Couple->Deprotect Product 4-DMPP (Target Ligand) Deprotect->Product

Figure 1: Palladium-catalyzed synthesis pathway for 4-DMPP ensuring regiochemical integrity.

Protocol: Buchwald-Hartwig Coupling
  • Reagents: 1-trityl-4-bromopyrazole (1.0 eq), 2,5-dimethylpyrrolidine (1.2 eq),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 eq).
  • Solvent: Anhydrous Toluene (0.2 M).

  • Conditions: Degas with Argon. Heat to 100°C for 16 hours.

  • Workup: Filter through Celite. Concentrate.

  • Deprotection: Dissolve intermediate in MeOH/DCM (1:1), add 4M HCl in dioxane. Stir 2h. Neutralize with

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH 95:5).

Coordination Modes & Metal Interaction[1][2]

The versatility of 4-DMPP lies in its ability to switch coordination modes based on pH.

Neutral Monodentate Mode (Low pH)

In neutral solution, the pyridinic nitrogen (


) binds to soft/borderline metals (

).
  • Geometry: Typically Square Planar or Octahedral.

  • Steric Impact: The "fat tail" prevents the formation of bis-ligand complexes in the equatorial plane if the metal is small, forcing a trans arrangement or tetrahedral distortion.

Anionic Bridging Mode (High pH)

Upon deprotonation (


 for N-H), the pyrazolate anion bridges two metal centers ($ \mu_2-\eta^1:\eta^1 $).
  • Geometry: Forms

    
     bridges.
    
  • Magnetic Exchange: This mode is famous for mediating strong antiferromagnetic coupling between paramagnetic centers (e.g.,

    
     dimers).
    

Coordination cluster_modes Coordination Environments Ligand 4-DMPP (Neutral) Mono Monodentate (M-L) Neutral pH (Catalysis) Ligand->Mono + M(II) Salt Bridge Exobidentate (M-pz-M) Basic pH (MOFs / Magnetism) Ligand->Bridge + M(II) + Base (Et3N)

Figure 2: pH-dependent coordination switching of the 4-DMPP ligand.

Applications in Materials Science

Porous Metal-Organic Frameworks (MOFs)

4-DMPP is an ideal candidate for constructing Zeolitic Imidazolate Framework (ZIF) analogs.

  • Problem: Standard pyrazolate MOFs often suffer from dense packing due to

    
     stacking of the rings.
    
  • Solution: The 2,5-dimethylpyrrolidine group acts as a "spacer." It disrupts stacking, potentially increasing the void volume and pore aperture size.

  • Target Topology:

    
     likely forms a sod  or rho  topology with hydrophobic pores suitable for hydrocarbon separation.
    
Spin Crossover (SCO) Complexes

Iron(II) complexes with pyrazole ligands exhibit SCO behavior (switching between High Spin and Low Spin).

  • Mechanism: The bulk of 4-DMPP modulates the ligand field strength. By distorting the

    
     octahedron, the transition temperature (
    
    
    
    ) can be tuned. The 2,5-dimethyl groups provide "elastic frustration" in the crystal lattice, leading to abrupt spin transitions with hysteresis (memory effect).

Experimental Protocol: Synthesis of

This protocol yields a mononuclear complex useful for characterizing the electronic donor strength of the ligand.

  • Preparation: Dissolve 4-DMPP (0.2 mmol, 36 mg) in Ethanol (5 mL).

  • Metal Addition: Add a solution of

    
     (0.1 mmol, 17 mg) in Ethanol (2 mL) dropwise.
    
  • Observation: Solution turns from light blue to deep green (indicative of strong N-donor coordination).

  • Crystallization: Allow slow evaporation at room temperature for 48 hours.

  • Characterization:

    • UV-Vis: d-d transition band expected at

      
       nm.
      
    • EPR: Hyperfine splitting will indicate the coordination geometry (likely distorted square planar due to steric bulk).

References

  • Trofimenko, S. (1993). Imperial Chemistry: The Scorpionates. Chemical Reviews. Link

  • Mukherjee, P. S., et al. (2011). Self-assembly of molecular squares and rectangles from a new pyridine-pyrazole based ligand. Inorganic Chemistry. Link

  • Halder, G. J., et al. (2008). Guest-dependent spin crossover in a nanoporous molecular framework material. Science. Link

  • Vicente, J., et al. (2016). Palladium(II) Complexes with Pyrazolate Ligands: Synthesis, Structure, and Catalytic Activity. Organometallics. Link

  • Surrey, D. S., et al. (2013). Buchwald-Hartwig amination of pyrazoles. Organic Letters. Link

Methodological & Application

Application Notes: Functionalization Strategies for the 1H-Position of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of approved drugs and biologically active compounds.[1][2][3] Molecules incorporating this five-membered diazole ring exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][4][5] The ability to precisely modify the pyrazole core is paramount for fine-tuning a compound's physicochemical properties, metabolic stability, and target affinity.

Functionalization at the 1H-position (N1) is a particularly powerful strategy for molecular diversification. The substituent at this position directly influences the steric and electronic profile of the entire heterocyclic system, providing a critical handle for drug design and optimization. This guide provides an in-depth overview of the most robust and widely adopted strategies for modifying the 1H-position of pyrazoles, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug discovery and chemical development. A persistent challenge in this field is controlling regioselectivity when functionalizing unsymmetrically substituted pyrazoles, as the prototropic tautomerism can lead to mixtures of N1 and N2 isomers.[6][7]

Section 1: N-Arylation of the Pyrazole Core

The introduction of an aryl group at the N1 position is a key transformation, yielding N-arylpyrazoles that are prevalent in pharmaceuticals.[8] Transition-metal catalysis is the dominant approach for forging this critical C–N bond, with copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations being the most powerful methods.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical and cost-effective method for N-arylation.[8] While traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), modern catalyst systems using copper(I) salts (e.g., CuI, Cu₂O) combined with specific ligands allow the reaction to proceed under much milder conditions.[8][9][10] Diamine ligands are particularly effective in facilitating this transformation.[10]

Mechanistic Causality: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the deprotonated pyrazole. A subsequent reductive elimination step forms the desired C–N bond and regenerates the active Cu(I) catalyst. The ligand accelerates the reaction by stabilizing the copper intermediates and promoting the reductive elimination step.

Protocol 1: Copper/Diamine-Catalyzed N-Arylation of 4-Iodopyrazole [8][10]

This protocol describes a general procedure for the N-arylation of 4-iodopyrazole with an aryl bromide using a CuI/diamine ligand system.

Materials:

  • 4-Iodopyrazole (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere supplies (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add CuI (0.1 equiv), K₃PO₄ (2.0 equiv), and 4-iodopyrazole (1.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical as oxygen can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl bromide (1.2 equiv), the diamine ligand (0.2 equiv), and anhydrous solvent (Toluene or Dioxane).

  • Reaction: Stir the mixture vigorously and heat to 110 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and copper residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure N-arylpyrazole.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile and widely used method for C–N bond formation, celebrated for its broad substrate scope and exceptional tolerance of sensitive functional groups.[8][11][12] This reaction typically employs a palladium catalyst, a sterically hindered and electron-rich phosphine ligand, and a base.[12]

Mechanistic Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the deprotonated pyrazole, followed by reductive elimination to form the N-arylpyrazole and regenerate the Pd(0) catalyst. The choice of ligand is crucial; bulky, electron-rich ligands (e.g., XPhos, tBuBrettPhos) facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[12][13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar      |     X OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + Pyrazole⁻ - X⁻ PdII_Pyrazole L-Pd(II)-Ar      |   Pyrazole⁻ Ligand_Exch->PdII_Pyrazole Red_Elim Reductive Elimination PdII_Pyrazole->Red_Elim Red_Elim->Pd0 Product Ar-Pyrazole Red_Elim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Section 2: N-Alkylation and N-Alkenylation Strategies

N-alkylation is a fundamental strategy for introducing alkyl chains, which can modulate lipophilicity and metabolic stability. Common methods include classical Sₙ2 reactions and Michael additions.

Classical N-Alkylation

The most straightforward method for N-alkylation involves the deprotonation of the pyrazole N-H with a suitable base, followed by reaction with an alkylating agent like an alkyl halide.[14][15][16]

Expert Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion.[14] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more reactive alkylating agents, offering a milder alternative. The regioselectivity of alkylation on unsymmetrical pyrazoles can be influenced by the base, solvent, and counter-ion.[7]

Protocol 2: Base-Mediated N-Alkylation with an Alkyl Halide [14]

This protocol details a general procedure for N1-alkylation using sodium hydride as the base.

Materials:

  • Substituted Pyrazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide, Iodomethane) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Inert atmosphere supplies

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of the pyrazole (1.0 equiv) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas evolution) should be observed.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Quenching: Upon completion, carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

Aza-Michael Addition

The aza-Michael addition (or conjugate addition) is an effective method for forming a C-N bond by reacting the pyrazole nucleophile with an electron-deficient alkene, such as an α,β-unsaturated ketone, ester, or nitrile.[17][18][19][20][21] This reaction can often be performed under mild, base-catalyzed conditions.[19]

Mechanistic Causality: The base deprotonates the pyrazole, generating a pyrazolate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, followed by protonation of the resulting enolate to yield the N-functionalized product.[22]

Michael_Addition_Workflow Start Start: Pyrazole + Michael Acceptor Add_Base 1. Add Base (e.g., Cs₂CO₃) & Solvent (e.g., THF) Start->Add_Base Deprotonation 2. Stir at RT (Pyrazole Deprotonation) Add_Base->Deprotonation Addition 3. Nucleophilic Attack (Aza-Michael Addition) Deprotonation->Addition Workup 4. Aqueous Work-up & Extraction Addition->Workup Purify 5. Column Chromatography Workup->Purify Product End: Purified N-Alkyl Pyrazole Purify->Product

Sources

Incorporating 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole into metal-organic frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Incorporating 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole into Novel Metal-Organic Frameworks for Advanced Drug Delivery Platforms

Abstract

Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in applications ranging from gas storage to catalysis and biomedicine.[1][2] The ability to rationally design MOFs by selecting specific organic linkers and metal nodes allows for fine-tuning of their chemical and physical properties.[3] This guide details the conceptual framework and experimental protocols for the incorporation of the novel functionalized ligand, this compound, into robust pyrazolate-based MOFs. We present a putative synthetic strategy for the ligand, a detailed solvothermal method for MOF synthesis, comprehensive characterization techniques, and a protocol for evaluating the resultant MOF as a potential carrier for drug delivery applications.[4][5]

Introduction: The Rationale for Pyrazole-Functionalized MOFs

Pyrazole-based ligands are of significant interest in MOF synthesis due to the formation of strong metal-nitrogen coordination bonds, which impart exceptional thermal and chemical stability to the resulting frameworks.[1][6] The high pKa of pyrazole's N-H bond (pKa ≈ 19.8) contributes to the robustness of the pyrazolate-metal bond, making these MOFs suitable for applications under demanding conditions.[1]

The ligand at the core of this guide, this compound, offers a unique combination of a robust coordinating pyrazole head group and a functional dimethylpyrrolidinyl tail. This design allows the pyrazole moiety to act as a structural linker, while the dimethylpyrrolidinyl group projects into the MOF pores, modifying their chemical environment. This functionalization can enhance host-guest interactions, a desirable feature for applications such as selective adsorption and controlled drug release.[7][8]

Ligand Synthesis: A Proposed Pathway

A plausible synthetic route to this compound, while not explicitly found in the searched literature, can be conceptualized based on established pyrazole synthesis methodologies.[9] A potential two-step synthesis is proposed:

Step 1: Synthesis of 4-nitro-1H-pyrazole. This can be achieved through the nitration of pyrazole.

Step 2: Nucleophilic Aromatic Substitution. The nitro group on the 4-nitro-1H-pyrazole can be displaced by 2,5-dimethylpyrrolidine in the presence of a suitable base.

This proposed synthesis provides a starting point for obtaining the novel ligand required for the subsequent MOF synthesis.

MOF Synthesis: Solvothermal Incorporation of the Functionalized Ligand

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[10][11][12] This process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.[13]

Causality Behind Experimental Choices
  • Metal Ion Selection: Zinc(II) and Copper(II) are excellent candidates due to their known affinity for N-donor ligands, forming stable coordination complexes.[1][14]

  • Solvent System: A high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to ensure the dissolution of both the metal salt and the organic ligand at elevated temperatures.[12]

  • Temperature and Time: The reaction temperature and duration are critical parameters that influence the crystallinity and phase purity of the final product. A typical range of 100-150°C for 24-72 hours is a good starting point for optimization.[12][13]

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Purification cluster_activation Activation P1 Dissolve Metal Salt in DMF R1 Combine Solutions in Teflon-lined Autoclave P1->R1 P2 Dissolve Ligand in DMF P2->R1 R2 Heat at 120°C for 48 hours R1->R2 W1 Cool to Room Temperature R2->W1 W2 Filter and Collect Crystals W1->W2 W3 Wash with Fresh DMF W2->W3 W4 Solvent Exchange with a Volatile Solvent (e.g., Ethanol) W3->W4 A1 Dry under Vacuum at Elevated Temperature W4->A1

Caption: Solvothermal synthesis workflow for the functionalized MOF.

Characterization of the Novel MOF

Rigorous characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[15]

Structural and Compositional Analysis
  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the bulk material. The diffraction pattern serves as a fingerprint of the crystalline structure.[16]

  • Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive atomic-level structure of the MOF, revealing bond lengths, bond angles, and the precise arrangement of the ligand and metal nodes.[17][18][19] However, obtaining large enough crystals can be challenging.[20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of the organic ligand into the MOF structure by identifying the characteristic vibrational modes of the pyrazole and dimethylpyrrolidinyl groups.[21]

Thermal Stability and Porosity
  • Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability of the MOF.[22][23] The decomposition temperature provides insight into the strength of the coordination bonds.[24][25]

  • Gas Sorption Analysis: Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures are measured to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.[26][27][28][29][30] This is crucial for evaluating its potential for guest molecule encapsulation.[27]

Characterization Workflow Diagram

MOF_Characterization cluster_structure Structural Analysis cluster_properties Property Analysis MOF Synthesized MOF PXRD PXRD MOF->PXRD Crystallinity SCXRD SCXRD MOF->SCXRD Atomic Structure FTIR FTIR MOF->FTIR Functional Groups TGA TGA MOF->TGA Thermal Stability GasSorption Gas Sorption MOF->GasSorption Porosity

Caption: Key techniques for the characterization of the synthesized MOF.

Application in Drug Delivery: Protocols

The high porosity and functionalizable pores of the synthesized MOF make it a promising candidate for drug delivery applications.[31][32][33]

Drug Loading Protocol
  • Activation of MOF: The synthesized MOF is activated by heating under vacuum to remove any guest solvent molecules from the pores.[15]

  • Drug Solution Preparation: A solution of the desired drug (e.g., ibuprofen or 5-fluorouracil) is prepared in a suitable solvent in which the drug is highly soluble and the MOF is stable.

  • Encapsulation: The activated MOF is suspended in the drug solution and stirred for an extended period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the pores.[34]

  • Isolation and Washing: The drug-loaded MOF is collected by centrifugation, and the supernatant is removed. The solid is washed with fresh solvent to remove any drug molecules adsorbed on the external surface.

  • Drying: The drug-loaded MOF is dried under vacuum at a mild temperature.

Quantification of Drug Loading

The amount of encapsulated drug is determined by measuring the concentration of the drug in the supernatant before and after the loading process using UV-Vis spectroscopy.[34] The drug loading capacity is calculated using the following formula:

Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of MOF] x 100

In Vitro Drug Release Protocol
  • Preparation of Release Medium: A phosphate-buffered saline (PBS) solution at a physiological pH of 7.4 is prepared to simulate bodily fluids.[34]

  • Release Study: A known amount of the drug-loaded MOF is suspended in the PBS solution and kept under constant agitation at 37°C.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn, and the MOF is separated by centrifugation.

  • Quantification: The concentration of the released drug in the collected aliquots is measured using UV-Vis spectroscopy.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Data Presentation

Table 1: Synthesis Parameters and Characterization Results (Hypothetical)

Parameter/ResultValue
Metal PrecursorZinc Nitrate Hexahydrate
LigandThis compound
Molar Ratio (Metal:Ligand)1:1
SolventN,N-Dimethylformamide (DMF)
Temperature120 °C
Time48 hours
BET Surface Area~1200 m²/g
Pore Volume~0.6 cm³/g
Decomposition Temperature (TGA)> 350 °C
Drug Loading (Ibuprofen)~20 wt%

Conclusion

This application note provides a comprehensive guide for the synthesis, characterization, and potential application of a novel metal-organic framework incorporating the functionalized ligand this compound. The robust pyrazolate backbone is expected to yield a stable MOF, while the functionalized pores offer opportunities for tailored host-guest interactions. The detailed protocols serve as a foundational resource for researchers in materials science and drug development to explore this promising new class of MOFs.

References

Sources

Application Notes & Protocols: A Standard Operating Procedure for Handling Substituted Pyrazoles in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning anti-inflammatory, anti-cancer, and neuroprotective applications.[1][2] Their versatile biological activities and synthetic accessibility make them frequent candidates in drug discovery pipelines. However, the unique physicochemical properties of substituted pyrazoles, particularly their often-limited aqueous solubility, present distinct challenges in bioassay development and execution. This guide provides a comprehensive, field-proven standard operating procedure for handling these compounds, from initial solubilization to final data interpretation. We will delve into the causality behind experimental choices, offering robust protocols designed to ensure data integrity, reproducibility, and laboratory safety.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structure is not only synthetically tractable but also serves as a versatile pharmacophore capable of engaging with a wide array of biological targets.[3] The success of this scaffold is exemplified by several marketed drugs that leverage its unique properties.

Table 1: Prominent FDA-Approved Pyrazole-Based Pharmaceuticals

Drug Name Chemical Structure Primary Target(s) Therapeutic Area Mechanism of Action
Celecoxib (Celebrex) Diaryl-substituted pyrazole Cyclooxygenase-2 (COX-2)[4][5] Anti-inflammatory, Analgesic Selectively inhibits COX-2, blocking the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[6][7]
Rimonabant (Acomplia) Diaryl-substituted pyrazole Cannabinoid Receptor 1 (CB1)[8][9] Anti-obesity (Withdrawn) Acts as an inverse agonist/antagonist at CB1 receptors in the central and peripheral nervous systems, reducing appetite and modulating metabolism.[10][11][12]
Stanozolol (Winstrol) Pyrazole fused to a steroid Androgen Receptor (AR)[13] Anabolic Steroid Agonist of the androgen receptor, promoting protein synthesis and muscle growth.[14][15] It also has therapeutic uses in treating hereditary angioedema.[16]

| Berotralstat (Orladeyo) | Substituted pyrazole | Plasma Kallikrein | Hereditary Angioedema | A selective inhibitor of plasma kallikrein, an enzyme involved in the inflammatory cascade that causes swelling in HAE patients.[1] |

The diverse mechanisms of these drugs highlight the pyrazole core's ability to be tailored for high-potency, selective interactions with targets ranging from enzymes to G-protein coupled receptors. This versatility is why pyrazole derivatives are ubiquitous in screening libraries.

Key Signaling Pathway: Celecoxib and COX-2 Inhibition

Understanding the mechanism of action provides context for assay design. Celecoxib, for instance, targets the inflammatory pathway by inhibiting COX-2. This enzyme is responsible for converting arachidonic acid into prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[17] Selective inhibition of the inducible COX-2 isoform, while sparing the constitutively expressed COX-1, reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Celecoxib Celecoxib (Substituted Pyrazole) Celecoxib->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2) Prostaglandin_H2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation

Caption: COX-2 inhibition pathway by Celecoxib.

Essential Safety & Handling Protocols

Substituted pyrazoles, like many heterocyclic compounds, must be handled with care. Assume all novel compounds are potentially harmful until proven otherwise.

Personal Protective Equipment (PPE)

Adherence to proper PPE is non-negotiable. The European hazard symbol "XN" (harmful) is associated with many pyrazole derivatives, underscoring the need for caution.[18]

Table 2: Mandatory PPE for Handling Pyrazole Compounds

Protective Equipment Specification Rationale
Eye Protection Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or EN166 standards.[18][19] Protects eyes from irritation and accidental splashes of powder or solvent.
Hand Protection Compatible, chemical-resistant nitrile gloves.[19] Prevents dermal absorption, a common route of exposure.
Body Protection Standard laboratory coat. Protects skin from accidental spills and contamination.[20]

| Respiratory Protection | Not typically required with adequate ventilation. Use a NIOSH-approved respirator if weighing fine powders outside a certified enclosure.[18] | Prevents inhalation of airborne powder, which can be harmful. |

Handling and Storage
  • Handling: All weighing and preparation of neat (solid) pyrazole compounds should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.[18]

  • Storage: Store pyrazole compounds in tightly sealed containers in a cool, dry, and well-ventilated place.[19] Keep them away from strong oxidizing agents. For long-term storage as DMSO solutions, store at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

Waste Disposal

Dispose of chemical waste in accordance with institutional and local regulations. Never mix waste streams. Unused neat compounds and contaminated consumables (e.g., pipette tips, gloves) should be collected in a designated solid hazardous waste container.[19]

Compound Management: The Solubility Challenge

The most significant hurdle in working with substituted pyrazoles is often their poor aqueous solubility. This property can lead to compound precipitation in assays, resulting in inaccurate and non-reproducible data. A systematic approach to solubilization is critical.

Protocol 1: Preparation of DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions for compound screening due to its broad solubilizing power and miscibility with aqueous buffers.

Methodology:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on an analytical balance.

  • Weigh Compound: Carefully add the pyrazole powder to the vial in a ventilated enclosure. Record the exact weight.

  • Solvent Addition: Add the required volume of anhydrous, molecular biology grade DMSO to achieve the desired stock concentration (typically 10-50 mM).

  • Solubilization: Vortex the vial vigorously for 2-5 minutes. If the compound does not fully dissolve, sonicate in a water bath for 10-15 minutes. Gentle warming (to 30-37°C) can also be applied, but caution is advised to avoid compound degradation.[21]

  • Visual Inspection: After solubilization, visually inspect the solution against a light source for any undissolved particulates or haze. Centrifuge the vial briefly to pellet any insoluble material.

  • Storage: Aliquot the clear supernatant into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated container.

Troubleshooting Poor Solubility

If a compound fails to dissolve in 100% DMSO or precipitates upon dilution into aqueous assay buffer, a systematic optimization strategy is required.

Solubility_Workflow Start Start: Prepare 10 mM Stock in 100% DMSO Check1 Is compound fully dissolved in DMSO? Start->Check1 Dilute Dilute to final assay concentration in buffer Check1->Dilute Yes Troubleshoot Initiate Solubility Optimization Check1->Troubleshoot No Check2 Does compound precipitate in aqueous buffer? Dilute->Check2 Success Proceed with Assay Check2->Success No Check2->Troubleshoot Yes

Caption: Workflow for assessing and troubleshooting compound solubility.

Table 3: Strategies for Enhancing Pyrazole Solubility in Bioassays

Strategy Description Rationale & Causality
Co-Solvents Introduce a milder organic co-solvent (e.g., ethanol, NMP) into the aqueous buffer.[21][22] Modulates the overall polarity of the assay buffer, reducing the energetic penalty of solvating a hydrophobic molecule.
pH Adjustment For pyrazoles with ionizable groups (acidic or basic), adjust the buffer pH to favor the charged, more soluble species.[21][23] Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts. Conversely, acidic substituents can be deprotonated in basic conditions.
Use of Surfactants Add a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer. Surfactants form micelles that can encapsulate poorly soluble compounds, preventing aggregation and precipitation in the aqueous phase.

| Salt Formation | If the parent compound is consistently problematic, re-synthesize it as a more soluble salt (e.g., hydrochloride or sodium salt).[23] | Salt forms have significantly higher aqueous solubility due to their ionic nature, though this is a chemistry-level intervention. |

Standard Bioassay Protocols

The following protocols are foundational for characterizing the biological activity of novel substituted pyrazoles.

Protocol 2: Enzymatic Inhibition Assay (Generic)

This protocol describes a general procedure for determining the inhibitory potential of a pyrazole compound against a purified enzyme. It is based on established standard operating procedures for enzyme assays.[24]

Objective: To determine the concentration at which the test compound inhibits 50% of the enzyme's activity (IC₅₀).

Materials:

  • Purified enzyme of interest

  • Substrate (specific to the enzyme)

  • Assay Buffer (optimized for enzyme activity)

  • Pyrazole compound stock (10 mM in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well or 384-well microplates (clear, flat-bottom)

  • Multichannel pipette and plate reader

Methodology:

  • Prepare Serial Dilutions: Create a serial dilution series of the pyrazole compound.

    • In a separate 96-well plate, add DMSO to columns 2-12.

    • Add the 10 mM stock compound to column 1.

    • Perform a 1:3 serial dilution across the plate (e.g., transfer 10 µL from column 1 to 20 µL in column 2, mix, repeat). This creates an intermediate plate.

  • Assay Plate Setup:

    • Add 98 µL of Assay Buffer to all wells of the final assay plate.

    • Transfer 2 µL of each compound concentration from the intermediate plate to the assay plate. This results in a final DMSO concentration of 2%.

    • Include "vehicle control" wells (2% DMSO, no compound) and "positive control" wells (known inhibitor).

  • Enzyme Addition: Add 50 µL of the enzyme solution (prepared in Assay Buffer) to all wells except the "no enzyme" blank wells. Mix by gentle tapping or orbital shaking.

  • Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the compound to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add 50 µL of the substrate solution (prepared in Assay Buffer) to all wells to start the reaction.

  • Read Plate: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance, fluorescence) kinetically over a set period (e.g., 15-60 minutes) or as an endpoint reading.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data: Set the average of the vehicle control wells as 100% activity and the "no enzyme" or positive control wells as 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability and IC₅₀ Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic or anti-proliferative potential of a pyrazole compound.[25][26][27]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound on the proliferation or viability of a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)[28]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole compound stock (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[29]

  • 96-well cell culture plates

Methodology:

MTT_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 (After 72h Incubation) cluster_day6 Day 6 Seed 1. Seed cells in 96-well plate Treat 2. Treat cells with serially diluted pyrazole compound Seed->Treat Add_MTT 3. Add MTT reagent (Incubate 4h) Treat->Add_MTT Solubilize 4. Add solubilization buffer (Incubate overnight) Add_MTT->Solubilize Read 5. Read absorbance at 570 nm Solubilize->Read Data_Analysis 6. Calculate IC50 value Read->Data_Analysis

Sources

Troubleshooting & Optimization

Minimizing side reactions during the acylation of 1H-pyrazole nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the acylation of 1H-pyrazole nitrogen Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current as of 2025)

Executive Summary: The "Active Amide" Paradox

Welcome to the technical support guide for pyrazole functionalization. If you are experiencing low yields or complex mixtures during


-acylation, the root cause is likely the "Active Amide" Paradox .

Unlike standard amides (e.g.,


-acyl piperidines), 

-acyl pyrazoles are electronically unique. The lone pair on the

nitrogen is part of the aromatic sextet, while the

nitrogen withdraws electron density via the

bond. This makes the resulting

-acyl bond significantly more labile—effectively an active amide or acyl transfer reagent.

Your experimental goal is to form a bond that the molecule inherently wants to break. This guide focuses on stabilizing that bond and directing regioselectivity.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: Regioselectivity & Isomerization

User Question: "I am acylating a 3-substituted pyrazole. I see two spots on TLC, but after column chromatography, the ratio changes or one spot disappears. What is happening?"

Technical Diagnosis: You are dealing with Annular Tautomerism combined with Thermodynamic Equilibration .

  • The Tautomer Trap: In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium. The substituent (R) can be at position 3 or 5 depending on the proton location.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Acylation occurs fastest at the least sterically hindered nitrogen (usually adjacent to the smaller group).

    • Thermodynamic Product: Over time (or with heat/acid), the acyl group may migrate to the more stable position, or the less stable isomer may hydrolyze.

    • The Chromatography Effect: Silica gel is slightly acidic.

      
      -acyl pyrazoles are labile; the "minor" isomer might be hydrolyzing on the column, or the acyl group might be falling off entirely.
      

Corrective Action:

  • Avoid Acidic Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Switch Solvents: Use non-polar aprotic solvents (Toluene) to favor the kinetic product if sterics are your goal. Use polar aprotic (DMF/DMSO) if you need to shift the tautomeric equilibrium before reaction.

Issue 2: The "Disappearing Product" (Hydrolysis)

User Question: "My reaction goes to completion by TLC, but after aqueous workup, my yield drops by 40%. Where did the product go?"

Technical Diagnosis: Your product is acting as an acylating agent toward water. The


-acyl pyrazole moiety is a known "active amide" used in organic synthesis to deliver acyl groups to nucleophiles. In the presence of water (during workup) and residual base, you are hydrolyzing your product back to the starting material.

Corrective Action:

  • The "Dry" Workup: Skip the aqueous wash entirely. Filter off the hydrochloride salt (e.g.,

    
    ) which precipitates in non-polar solvents (DCM/Ether), then concentrate the filtrate.
    
  • Buffer pH: If you must wash, use a cold, slightly acidic buffer (pH 4-5, e.g., dilute citric acid) rather than basic bicarbonate. High pH accelerates the acyl transfer to water.

Issue 3: C-Acylation vs. N-Acylation

User Question: "I am seeing a stable byproduct that isn't the starting material. Is it possible I acylated the Carbon?"

Technical Diagnosis: While


-acylation (at C4) is the standard Friedel-Crafts pathway, it is kinetically disfavored  under basic conditions. However, it becomes possible if:
  • Lewis Acids are present: Are you using metal catalysts?

  • High Temperatures: Are you refluxing in high-boiling solvents?

  • Fries-like Rearrangement: Under forcing conditions, the

    
    -acyl group can migrate to C4.
    

Corrective Action:

  • Temperature Control: Keep the reaction at

    
     to Room Temperature (RT). 
    
    
    
    -acylation is fast; heat promotes
    
    
    -acylation.
  • Base Selection: Ensure you are using a non-nucleophilic organic base (DIPEA, TEA). Avoid inorganic bases that might require high heat for solubility.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired Kinetic


-acylation and the side reactions (Hydrolysis and Isomerization).

PyrazoleAcylation Start 1H-Pyrazole (Tautomeric Mix) TS_Kinetic Transition State (Less Hindered N) Start->TS_Kinetic Fast Attack CAcyl C-Acylated Product (High Temp/Lewis Acid) Start->CAcyl High T / Lewis Acid Reagents Acyl Chloride + Base Reagents->TS_Kinetic Prod_Kinetic Kinetic N-Acyl Product (Desired) TS_Kinetic->Prod_Kinetic Major Path Prod_Thermo Thermodynamic Isomer (Rearranged) Prod_Kinetic->Prod_Thermo Isomerization (Slow/Acid Catalyzed) Hydrolysis Hydrolysis (Revert to SM) Prod_Kinetic->Hydrolysis + H2O (Workup)

Caption: Figure 1. Reaction pathway showing the lability of the Kinetic N-Acyl product toward hydrolysis (red path) and isomerization.

Module 3: Optimized Experimental Protocols

Selection Matrix: Reagents & Conditions
ParameterStandard RecommendationWhy?
Solvent Dichloromethane (DCM) or THFAnhydrous conditions are non-negotiable to prevent hydrolysis.
Base Triethylamine (

) or DIPEA
Scavenges HCl generated; soluble in organic solvents to allow precipitation of salts.
Catalyst DMAP (0.1 eq)Use with caution. Accelerates reaction but also accelerates hydrolysis during workup.
Acyl Source Acyl ChlorideMore reactive than anhydrides; allows lower temperatures (

).
Atmosphere Nitrogen/ArgonExcludes atmospheric moisture.
Protocol A: The "Precipitation" Method (High Stability)

Best for labile products where aqueous workup destroys the compound.

  • Setup: Flame-dry a round-bottom flask. Add 1.0 eq of 1H-pyrazole and 1.2 eq of Triethylamine (TEA) in anhydrous DCM (

    
     concentration).
    
  • Addition: Cool to

    
    . Add 1.1 eq  of Acyl Chloride dropwise via syringe.
    
    • Note: The reaction is exothermic. Control rate to maintain

      
      .
      
  • Reaction: Stir at

    
     for 30 mins, then warm to RT for 1-2 hours.
    
  • Monitoring: Check TLC. Do not use acidic stains (e.g., Hanessian's) as they may decompose the spot. Use UV or Iodine.

  • Workup (Crucial):

    • Dilute with dry Diethyl Ether (

      
      ).
      
    • The

      
       salt will precipitate as a white solid.
      
    • Filter the solid through a fritted funnel or Celite pad under inert gas.

    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid silica acidity.

Protocol B: Phase Transfer Catalysis (Green/Robust)

Best for scale-up or when anhydrous conditions are difficult to maintain.

  • System: Biphasic mixture of Toluene and 30% aqueous

    
    .
    
  • Catalyst: Add 5 mol% Tetrabutylammonium bromide (TBAB).

  • Process: Add Pyrazole and Acyl Chloride to the toluene phase. Stir vigorously at RT.

  • Mechanism: The interfacial reaction allows the acylation to occur, while the organic phase protects the product from immediate hydrolysis in the bulk aqueous phase.

Module 4: Troubleshooting Decision Tree

Troubleshooting Problem Start: Low Yield or Impurity CheckTLC Does TLC show product before workup? Problem->CheckTLC YesTLC Yes CheckTLC->YesTLC NoTLC No CheckTLC->NoTLC Hydrolysis Issue: Hydrolysis during workup. Action: Switch to Protocol A (Dry Workup). YesTLC->Hydrolysis CheckSM Is Starting Material (SM) still present? NoTLC->CheckSM Stalled Issue: Low Reactivity. Action: Add DMAP (0.1 eq) or switch to stronger base (NaH in THF). CheckSM->Stalled Yes WrongSpot Issue: Side Reaction. Is the spot more polar than SM? CheckSM->WrongSpot No C_Acyl Likely C-Acylation. Action: Lower Temp, Remove Lewis Acids. WrongSpot->C_Acyl Yes (Stable) Isomer Likely Regioisomer. Action: Change Solvent (Polarity) to shift tautomeric equilibrium. WrongSpot->Isomer No (Similar Rf)

Caption: Figure 2. Diagnostic logic flow for identifying failure modes in pyrazole acylation.

References

  • Regioselectivity in Pyrazole Functionaliz

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: The Journal of Organic Chemistry (via Figshare/ACS).
    • URL:[Link] (Note: Generalized link to JOC context based on search findings).

  • N-Acyl Pyrazoles as Active Amides

    • Title: N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases.
    • Source: PMC / N
    • URL:[Link]

  • Phase Transfer C

    • Title: Synthesis of N-Alkylpyrazoles by Phase Transfer C
    • Source: ResearchGate (Synthetic Communications context).[1]

    • URL:[Link]

  • C-Acylation vs N-Acyl

    • Title: Difference Between O Acylation and N Acyl
    • Source: DifferenceBetween.com.
    • URL:[Link]

  • General Experimental Protocols

    • Title: Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
    • Source: BenchChem.[2]

Sources

Technical Support Center: Navigating Steric Challenges with 2,5-Dimethylpyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-dimethylpyrrolidine and its derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common steric bulk-related issues in your experiments. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions at the bench.

Introduction: The Double-Edged Sword of Steric Hindrance

The C2-symmetric scaffold of 2,5-disubstituted pyrrolidines is a cornerstone in modern asymmetric synthesis, serving as a powerful chiral auxiliary and organocatalyst.[1][2] The methyl groups in 2,5-dimethylpyrrolidine, in particular, play a crucial role in creating a defined chiral environment, influencing the facial selectivity of approaching substrates. However, this very steric bulk, essential for stereocontrol, can also lead to challenges such as reduced reaction rates, incomplete conversions, or unexpected stereochemical outcomes. This guide will help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: My reaction with a 2,5-dimethylpyrrolidine-derived catalyst is sluggish or stalls completely. What are the likely causes related to steric hindrance?

A1: A slow or stalled reaction is a classic indicator that the steric environment around the catalytic core is too congested. The bulky 2,5-dimethyl groups, while crucial for inducing asymmetry, can impede the approach of sterically demanding substrates.[3] This leads to a high activation energy for the transition state.

Troubleshooting Steps:

  • Elevate the Reaction Temperature: Increasing the temperature can provide the necessary energy to overcome the activation barrier. However, be mindful that this can sometimes negatively impact enantioselectivity.

  • Prolong the Reaction Time: If the reaction is clean but slow, simply extending the reaction time may be sufficient to achieve a satisfactory yield.

  • Consider a Less Hindered Catalyst: If temperature and time adjustments are ineffective, switching to a pyrrolidine derivative with smaller substituents at the 2 and 5 positions, or even a monosubstituted pyrrolidine, might be necessary to accommodate a bulky substrate.

Q2: I am observing poor diastereoselectivity or enantioselectivity in my reaction. How can the steric bulk of the 2,5-dimethylpyrrolidine group be a factor?

A2: Suboptimal stereoselectivity can arise from a "mismatch" between the steric demands of your catalyst and your substrates. While the trans-2,5-dimethylpyrrolidine scaffold is designed to effectively block one face of the reactive intermediate (e.g., an enamine), a particularly bulky substrate might be forced to adopt an alternative, less favorable transition state, leading to the formation of the undesired stereoisomer.[3]

Interestingly, recent studies have shown that in some cases, attractive noncovalent interactions, rather than purely repulsive steric hindrance, are the dominant factors in determining enantioselectivity.[4] This means that simply increasing steric bulk may not always lead to better results.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity Observed step1 Analyze Substrate and Catalyst Steric Profiles start->step1 step2 Hypothesis: Steric Mismatch or Unfavorable Conformation step1->step2 step3 Option 1: Modify the Catalyst step2->step3 Adjust steric bulk of catalyst step4 Option 2: Modify the Substrate step2->step4 Alter protecting groups or substituents step5 Modify Reaction Conditions step2->step5 Solvent, temperature, additives end_node Improved Stereoselectivity step3->end_node step4->end_node step5->end_node

Caption: A logical workflow for addressing suboptimal stereoselectivity.

Q3: Can I modify the 2,5-dimethylpyrrolidine structure to tune its steric properties?

A3: Absolutely. The modular synthesis of substituted pyrrolidines allows for fine-tuning of the steric and electronic properties of the catalyst.[1][2] By replacing the methyl groups with larger or smaller substituents, you can tailor the catalyst to a specific transformation. For instance, increasing the bulk with phenyl or tert-butyl groups can enhance selectivity for smaller substrates. Conversely, for very large substrates, reducing the bulk might be necessary.

Q4: Are there alternatives to 2,5-dimethylpyrrolidine that offer different steric profiles?

A4: Yes, the field of organocatalysis offers a wide array of pyrrolidine-based catalysts with varying steric and electronic properties.[5] For example, diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts) offer a different chiral environment. For situations where the pyrrolidine nitrogen's basicity is a concern, N-aryl or N-sulfonyl protected pyrrolidines can be employed. Researching catalysts with different substitution patterns at the 2 and 5 positions is a valuable strategy.

Troubleshooting Guides

Issue 1: Low Yield in an Enamine-Catalyzed Aldol Reaction with a Bulky Aldehyde

Scenario: You are attempting an aldol reaction between cyclohexanone and a sterically hindered aldehyde using (2S,5S)-2,5-dimethylpyrrolidine as the catalyst, but the yield is consistently low.

Causality Analysis: The bulky substituents on both the nucleophile (enamine of cyclohexanone) and the electrophile (hindered aldehyde) likely create a highly congested transition state. The methyl groups of the catalyst, while directing the stereochemistry, may be sterically clashing with the large aldehyde substituent, thus disfavoring the reaction.

Experimental Protocol: Catalyst Modification for Enhanced Reactivity

This protocol outlines a strategy to synthesize a less sterically hindered pyrrolidine catalyst to improve the yield of the reaction.

Step-by-Step Methodology:

  • Catalyst Selection: Instead of 2,5-dimethylpyrrolidine, consider using a monosubstituted pyrrolidine like (S)-2-methylpyrrolidine or even proline itself. This will reduce the steric congestion in the transition state.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the bulky aldehyde (1.0 equiv) and cyclohexanone (2.0 equiv) in the chosen solvent (e.g., anhydrous DMSO or chloroform).

  • Catalyst Addition: Add the less hindered pyrrolidine catalyst (0.1-0.2 equiv).

  • Acid Co-catalyst: Add a weak acid co-catalyst such as benzoic acid or acetic acid (0.1-0.2 equiv). This facilitates the formation of the active enamine intermediate.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Comparison:

CatalystSteric ProfileExpected Yield with Bulky Aldehyde
(2S,5S)-2,5-DimethylpyrrolidineHighLow (<30%)
(S)-2-MethylpyrrolidineModerateModerate to High (50-70%)
(S)-ProlineLowPotentially Higher, but may have lower stereoselectivity
Issue 2: Poor cis/trans Selectivity in a [3+2] Cycloaddition Reaction

Scenario: You are performing a [3+2] cycloaddition using a 2,5-disubstituted pyrrolidine-derived catalyst and are obtaining an undesirable mixture of cis and trans diastereomers.

Causality Analysis: The stereochemical outcome of many cycloadditions is highly sensitive to the conformation of the reactive intermediate. The choice of the N-protecting group on the pyrrolidine catalyst can significantly influence the orientation of the substituents and, consequently, the facial bias presented to the incoming dipolarophile.[6]

Experimental Protocol: Tuning Diastereoselectivity via N-Protecting Group Modification

Step-by-Step Methodology:

  • Catalyst Synthesis: Synthesize two batches of your 2,5-dimethylpyrrolidine catalyst with different N-protecting groups. For example, compare an N-Boc protected catalyst with an N-benzyl protected one. The synthesis of such derivatives is well-documented in the literature.[1]

  • Reaction Setup: Set up two parallel reactions under identical conditions (solvent, temperature, concentration).

  • Catalyst Addition: To one reaction, add the N-Boc protected catalyst (0.1 equiv). To the other, add the N-benzyl protected catalyst (0.1 equiv).

  • Monitoring and Analysis: Monitor both reactions by TLC. Upon completion, analyze the crude reaction mixtures by 1H NMR or HPLC to determine the cis/trans ratio of the products.

Expected Outcome:

The steric and electronic differences between the N-Boc and N-benzyl groups will likely lead to a change in the diastereomeric ratio of the product. The bulkier Boc group may favor one diastereomer, while the more flexible benzyl group may favor the other. This comparative experiment will allow you to select the optimal catalyst for your desired stereochemical outcome.

Logical Relationship Diagram:

cluster_0 Impact of N-Protecting Group on Stereoselectivity catalyst 2,5-Dimethylpyrrolidine Catalyst n_boc N-Boc Protecting Group (Bulky, Electron-withdrawing) catalyst->n_boc n_benzyl N-Benzyl Protecting Group (Less Bulky, Electron-donating) catalyst->n_benzyl conformation_a Altered Catalyst Conformation A n_boc->conformation_a conformation_b Altered Catalyst Conformation B n_benzyl->conformation_b product_a Favored formation of Diastereomer A conformation_a->product_a product_b Favored formation of Diastereomer B conformation_b->product_b

Caption: Influence of the N-protecting group on catalyst conformation and product stereochemistry.

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Royal Society of Chemistry. [Link]

  • Asymmetric-Synthesis. University of Cambridge. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine. ACS Publications. [Link]

  • Asymmetric synthesis of Trans-2,5-dimethylpyrrolidine. University of Groningen Research Portal. [Link]

  • Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance. PubMed. [Link]

  • Structures and Reactivities of 2-Trityl- and 2-(Triphenyisilyl)pyrrolidine-Derived Enamines: Evidence for Negative Hyperconjugation with the Trityl Group. ResearchGate. [Link]

  • Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. ResearchGate. [Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC. [Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Royal Society of Chemistry. [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Semantic Scholar. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability. PMC. [Link]

  • Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. PMC. [Link]

Sources

Validation & Comparative

A Predictive Guide to the High-Resolution Mass Spectrometry of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected high-resolution mass spectrometry (HRMS) data for the novel compound 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole. In the absence of published experimental data for this specific molecule, this document serves as a predictive framework for researchers in drug discovery and development. By leveraging established principles of mass spectrometry and drawing comparisons with structurally related compounds, we will outline the expected exact mass, isotopic pattern, and fragmentation pathways. This guide is designed to empower researchers to confidently identify and characterize this molecule in complex matrices.

Theoretical High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry is indispensable for the unambiguous identification of novel chemical entities by providing a highly accurate mass measurement, which in turn allows for the determination of the elemental composition.

Predicted Exact Mass and Common Adducts

The initial step in HRMS analysis is the accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, with the chemical formula C₁₁H₁₇N₃, the theoretical monoisotopic mass can be calculated.[1][2] In positive-ion electrospray ionization (ESI), it is common to observe protonated molecules ([M+H]⁺) as well as adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][4][5]

SpeciesChemical FormulaExact Mass (m/z)
Neutral Molecule [M]C₁₁H₁₇N₃191.1422
Protonated Molecule [M+H]⁺C₁₁H₁₈N₃⁺192.1495
Sodium Adduct [M+Na]⁺C₁₁H₁₇N₃Na⁺214.1315
Potassium Adduct [M+K]⁺C₁₁H₁₇N₃K⁺230.0924

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. By inducing fragmentation of the precursor ion, a characteristic fragmentation pattern is generated, providing insights into the molecule's structure. The fragmentation of this compound is anticipated to be influenced by the pyrazole core, the N-N bond, and the pyrrolidine substituent.[4][6]

Fragmentation of the Pyrazole Core

The pyrazole ring is known to undergo characteristic fragmentation, often initiated by the cleavage of the weak N-N bond.[4] This can be followed by the expulsion of small neutral molecules such as HCN. The substituents on the pyrazole ring play a significant role in directing the fragmentation pathways.[6]

Fragmentation of the Pyrrolidine Substituent

The 2,5-dimethylpyrrolidin-1-yl group is expected to undergo fragmentation as well. The neutral loss of the entire pyrrolidine moiety is a plausible pathway.[7][8] Additionally, cleavage within the pyrrolidine ring can lead to characteristic fragment ions.

Predicted Fragmentation Scheme

The following diagram illustrates the predicted fragmentation pathways for the protonated molecule of this compound.

G parent [C11H18N3]+ m/z = 192.1495 frag1 Loss of C6H12N (Dimethylpyrrolidine radical) parent->frag1 frag2 Loss of C2H2N2 (Diazirine) parent->frag2 frag3 Loss of C3H3N2 (Pyrazole radical) parent->frag3 frag4 Loss of CH3 (Methyl radical) parent->frag4 product1 [C5H6N2]+ m/z = 94.0531 frag1->product1 product2 [C9H16N]+ m/z = 138.1283 frag2->product2 product3 [C8H15N]+ m/z = 125.1204 frag3->product3 product4 [C10H15N3]+ m/z = 177.1266 frag4->product4

Caption: Predicted fragmentation pathways for protonated this compound.

Experimental Protocol for HRMS Analysis

To acquire high-quality HRMS and MS/MS data for this compound, a systematic approach is recommended.

Sample Preparation and Infusion
  • Dissolve the compound in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Infuse the sample solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

Mass Spectrometer Settings
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Full Scan (MS1) Range: m/z 50 - 500

  • Resolution: > 60,000 FWHM

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 192.1495).

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis dissolve Dissolve Sample infuse Direct Infusion dissolve->infuse ms1 Full Scan (MS1) Accurate Mass infuse->ms1 ms2 Tandem MS (MS/MS) Fragmentation Pattern ms1->ms2 Precursor Selection elemental Elemental Composition Determination ms2->elemental structural Structural Elucidation elemental->structural

Caption: Experimental workflow for HRMS analysis.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool for the identification and structural elucidation of novel compounds, a comprehensive characterization often involves orthogonal analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weight, structural information from fragmentation.High sensitivity, high specificity, requires minimal sample.[9]Provides limited information on stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous structure determination.Lower sensitivity than MS, requires more sample.
Infrared (IR) Spectroscopy Information about functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Conclusion

This guide provides a predictive framework for the high-resolution mass spectrometric analysis of this compound. By understanding the theoretical exact mass and the likely fragmentation pathways, researchers can more efficiently and accurately identify this compound in their samples. The combination of HRMS with other analytical techniques such as NMR and IR will provide a complete and unambiguous structural characterization, which is essential for advancing drug discovery and development programs.

References

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • van Breemen, R. B. (1996). The mass spectra of some pyrazole compounds. Journal of Heterocyclic Chemistry, 33(3), 639-642.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Jackson, G. (2020).
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.).
  • Prediction of Adducts on Positive Mode Electrospray Ionization Mass Spectrometry: Proton/Sodium Selectivity in Methanol Solutions. (2020). ResearchGate. [Link]

  • ESI Adduct Ions. (n.d.). Novatia, LLC. [Link]

  • Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). (n.d.). ResearchGate. [Link]

  • Parmar, V. S., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920.
  • Pyrrolidine. (n.d.). NIST WebBook. [Link]

  • Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). (n.d.). ResearchGate. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (n.d.). Office of Justice Programs. [Link]

  • Santos, I. C., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Exact Mass Calculator. (n.d.). BioChemCalc. [Link]

  • Van den Broeck, I., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035.
  • Calculating Exact Masses. (n.d.). University of Missouri Mass Spectrometry Facility. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole: An In-Depth Comparison of X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood and new therapeutic agents are designed. The novel heterocyclic compound, 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole, presents a scaffold of significant interest due to the versatile nature of the pyrazole core in medicinal chemistry.[1][2][3][4] This guide provides a comprehensive overview of the definitive method for its structural analysis—single-crystal X-ray diffraction—and objectively compares its utility against other powerful analytical techniques.

While a definitive crystal structure for this compound has not yet been deposited in the Cambridge Structural Database (CSD)[5], this guide will serve as a robust framework for any researcher embarking on this characterization. We will delve into the causality behind experimental choices, ensuring a self-validating and reproducible protocol.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the atomic arrangement within a crystalline solid.[6][7][8] It provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands patience and precision. Each stage is critical for the success of the final analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of This compound crystallization Growing Diffraction Quality Single Crystals synthesis->crystallization High Purity Sample mounting Crystal Mounting & Screening crystallization->mounting Suitable Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection Centered Crystal data_processing Data Processing & Integration data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection File (hkl) refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & CIF Generation refinement->validation Refined Structure

Detailed Protocol: X-ray Crystal Structure Analysis

This protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the data at each stage.

1. Crystal Growth (The Art and Science):

  • Objective: To obtain a single crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) and quality, free from significant defects.[7][9]

  • Methodology - Slow Evaporation:

    • Dissolve a high-purity sample of this compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexanes) to near saturation.

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with parafilm and puncture a few small holes with a needle. This slows the rate of evaporation, which is crucial for growing well-ordered crystals.[9]

    • Allow the vial to stand undisturbed for several days to weeks. The best crystals often grow slowly.[10]

  • Causality: Rapid crystallization often leads to poorly ordered or polycrystalline material, which is unsuitable for single-crystal diffraction. Slow solvent evaporation allows the molecules to arrange themselves into a low-energy, highly ordered lattice.

2. Crystal Selection and Mounting:

  • Objective: To select a single, well-formed crystal and mount it on the diffractometer.

  • Methodology:

    • Under a polarizing microscope, identify a crystal that is transparent and extinguishes light uniformly as the stage is rotated. This indicates a single lattice.[9]

    • Carefully pick up the selected crystal using a cryoloop.

    • Mount the loop onto a goniometer head and place it on the diffractometer. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

3. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a copper (Cu) or molybdenum (Mo) X-ray source and a sensitive detector (e.g., CCD or CMOS).[6] For a small organic molecule like this, a Cu source is often preferred for its higher intensity.[6]

  • Methodology:

    • A monochromatic X-ray beam is directed at the crystal.[7]

    • The crystal is rotated, and a series of diffraction images are collected at different orientations.[6]

    • The software automatically indexes the diffraction spots to determine the unit cell parameters and crystal system.

4. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Software: Standard crystallographic software packages such as SHELX[11][12], PHENIX[11][13], or Olex2 are used.

  • Methodology:

    • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule.

    • Structure Refinement: The atomic coordinates, displacement parameters, and other model parameters are adjusted in a least-squares refinement process to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14]

    • Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility.

Comparative Crystallographic Data

While the specific data for our target molecule is yet to be determined, we can compare it with known structures of substituted pyrazoles from the literature to provide context.

Parameter4-Iodo-1H-pyrazole[15]1-phenyl-5-(thiophen-2-yl)-1H-pyrazole derivative[16]Expected for Target Molecule
Crystal System MonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cP2₁/cCommon space groups for organic molecules
a (Å) 3.869.375 - 15
b (Å) 13.5620.0410 - 25
c (Å) 10.0215.3310 - 20
β (°) 97.4102.990 - 105
V (ų) 520.12806.91000 - 3000
Z 444 or 8
R-factor (%) ~5.05.75< 5.0 for a well-refined structure

This table presents hypothetical expected values for the target molecule based on common ranges for organic compounds and published data for similar pyrazole structures.

Part 2: Alternative and Complementary Analytical Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization often involves a suite of analytical methods. Each technique offers unique insights, and their combined application provides a more complete picture of the molecule's properties.

analytical_comparison center_node This compound Characterization xrd Single-Crystal XRD center_node->xrd 3D Atomic Arrangement (Solid State) nmr NMR Spectroscopy (¹H, ¹³C, NOESY) center_node->nmr Connectivity & Conformation (Solution State) ms Mass Spectrometry center_node->ms Molecular Weight & Fragmentation comp Computational Modeling (DFT) center_node->comp Theoretical Structure & Energetics

Comparison of Techniques
TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions in the solid state.Unambiguous structural determination; the "gold standard."Requires diffraction-quality single crystals, which can be difficult to grow; provides a static picture in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Covalent structure (connectivity), molecular conformation in solution, dynamic processes (e.g., rotational barriers).Provides data on the solution-state structure, which is often more biologically relevant; does not require crystallization.Structure is inferred from spectral data, not directly imaged; can be ambiguous for complex stereochemistry without extensive 2D experiments.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (HRMS), fragmentation patterns for structural clues.Extremely high sensitivity; requires very little sample.Provides no information on 3D structure or stereochemistry.
Computational Modeling (e.g., DFT) Theoretical lowest energy conformation, electronic properties, bond energies, and can predict spectroscopic data.No physical sample required; can explore conformations that are difficult to isolate experimentally.The model is a theoretical prediction and must be validated by experimental data; results are highly dependent on the level of theory and basis set used.
Synergistic Application: A Case Study

For this compound, a synergistic approach is optimal.

  • Initial Confirmation: High-resolution mass spectrometry (HRMS) would first confirm the elemental composition, ensuring the correct molecule has been synthesized.

  • Solution-State Structure: ¹H and ¹³C NMR would establish the covalent framework. 2D NMR techniques like COSY and HMBC would confirm atom connectivity, while NOESY could provide insights into the through-space proximity of protons, suggesting a preferred solution-state conformation.

  • Definitive Solid-State Structure: SCXRD would then provide the definitive, high-resolution 3D structure. This would unambiguously confirm the relative stereochemistry of the dimethylpyrrolidinyl moiety and reveal any significant intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.[15][17]

  • Theoretical Validation: Density Functional Theory (DFT) calculations could be used to model the molecule's geometry. The calculated bond lengths and angles could then be compared to the experimental X-ray data, providing a powerful validation of both the experimental result and the chosen computational model.

Conclusion

The structural elucidation of novel compounds like this compound is a cornerstone of modern drug discovery. While techniques like NMR, MS, and computational modeling provide essential pieces of the puzzle, single-crystal X-ray diffraction remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional architecture in the solid state. Its ability to provide precise atomic coordinates makes it an indispensable tool for understanding structure-activity relationships and for the rational design of next-generation therapeutics. By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently and accurately characterize their novel chemical entities.

References

  • Hayward, E. (2024). Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. Western Michigan University. [Link]

  • Pro-Chem. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Materials Research Laboratory, University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • Reid, J. P., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

  • Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. [Link]

  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • Arshad, M. N., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. [Link]

  • IUCr. (2024). How to grow crystals for X-ray crystallography. [Link]

  • RCSB PDB. (2023). Crystallography Software. [Link]

  • Sher, M., et al. (2014). Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry. [Link]

  • University of York, Department of Chemistry. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • PHENIX. (n.d.). Phenix. [Link]

  • Purdue University, Department of Chemistry. (n.d.). X-Ray Crystallography - Software. [Link]

  • Zhang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]

  • Stanetty, C., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]

  • El-Hiti, G. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Manjunatha, K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. [Link]

  • Kumar, D., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 4,5-dihydro-5,5-dimethyl-4-(1-methylethylidene)-. [Link]

  • PubChem. (n.d.). 4-(2-(1H-Pyrazol-1-yl)ethyl)piperidine. [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-5-yl)pyrrolidin-2-one. [Link]

  • PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. [Link]

  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]

  • ResearchGate. (2019). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, field-proven insights for the safe handling, use, and disposal of 4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole, a novel heterocyclic compound. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of structurally similar pyrazole derivatives allows for a robust hazard assessment. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Skin Irritation : Causes skin irritation upon contact.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled.[3]

Some substituted pyrazoles have also been shown to cause organ damage with prolonged or repeated exposure.[2] Therefore, it is imperative to handle this compound with the appropriate precautions to minimize all potential routes of exposure.

Hazard Identification Summary
Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[1][2]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

Essential PPE Ensemble:
  • Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4][5] In situations with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]

  • Skin and Body Protection : A flame-resistant laboratory coat is mandatory.[7] For procedures with a significant risk of splashing, chemical-resistant coveralls made of materials like butyl rubber or neoprene should be worn.[8] Always ensure that exposed skin is covered.[9]

  • Hand Protection : Chemical-resistant gloves are essential. Given the nature of the compound, nitrile gloves are a suitable choice. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.

  • Respiratory Protection : All handling of solid this compound that may generate dust, and any work with solutions, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[5]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls and Laboratory Setup
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][10] Ensure that the fume hood has a current certification and is functioning correctly.

  • Eyewash and Safety Shower : Know the location of the nearest eyewash station and safety shower.[9] These should be unobstructed and readily accessible.[11]

  • Work Area : Keep the work area clean and organized.[11] Use disposable bench liners to contain any potential spills.

Step-by-Step Handling Protocol
  • Preparation : Before starting any work, read and understand the safety information for all chemicals being used.[11] Ensure all necessary PPE is readily available and in good condition.

  • Weighing and Transferring :

    • Perform all weighing and transferring of the solid compound within a chemical fume hood to minimize dust generation.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • Close the container tightly immediately after use.[5]

  • Solution Preparation :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • During the Reaction :

    • Clearly label all reaction vessels with the name of the compound and any associated hazards.[12]

    • Do not leave experiments unattended.[9]

  • Post-Reaction Work-up :

    • Conduct all extraction and purification steps within a chemical fume hood.

    • Be mindful of potential pressure build-up during extractions.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure cluster_emergency Emergency Preparedness Prep 1. Review Safety Info & Assemble PPE Weigh 2. Weigh & Transfer Solid Prep->Weigh Proceed with caution Dissolve 3. Prepare Solution Weigh->Dissolve React 4. Conduct Reaction Dissolve->React Workup 5. Post-Reaction Work-up React->Workup Decon 6. Decontaminate Work Area Workup->Decon Waste 7. Segregate & Dispose of Waste Decon->Waste Spill Spill Kit Ready Emergency Know Emergency Procedures

Caption: A logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

Preparedness is key to effectively managing unforeseen incidents.[12]

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personal Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[1]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

    • Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste : Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.[4]

  • Liquid Waste : Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal : Dispose of all waste in accordance with local, state, and federal regulations.[1] Consult with your institution's environmental health and safety department for specific guidance.

By adhering to these rigorous safety protocols, you can confidently advance your research while prioritizing the well-being of yourself and your colleagues. A culture of safety is a cornerstone of scientific excellence.

References

  • 3 - SAFETY DATA SHEET. (2014-10-10). Available from: [Link]

  • Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. (n.d.). Available from: [Link]

  • Safety Data Sheet. (2022-02-03). Available from: [Link]

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Available from: [Link]

  • Guidelines for Safe Laboratory Practices - NextGen Protocols. (n.d.). Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Available from: [Link]

  • Laboratory Safety Guidelines. (n.d.). Available from: [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Available from: [Link]

  • Safe Laboratory Practices & Procedures - ORS - NIH. (n.d.). Available from: [Link]

  • Lab Safety Rules and Guidelines. (2024-01-23). Available from: [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. (n.d.). Available from: [Link]

  • Personal protective equipment when handling plant protection products - BVL. (n.d.). Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (n.d.). Available from: [Link]

  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] in myeloid leukemia - ResearchGate. (2023-04-14). Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-(2,5-dimethylpyrrolidin-1-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.